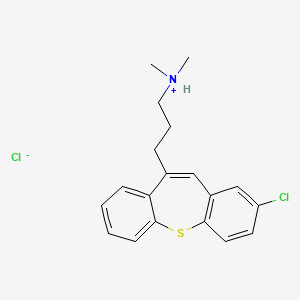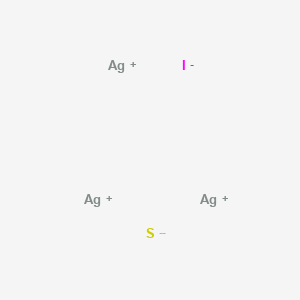
Tetraamminedichlororuthenium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraamminedichlororuthenium hydroxide is a coordination compound that features ruthenium at its core. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of four ammonia (NH₃) ligands and two chloride (Cl⁻) ligands coordinated to a central ruthenium atom, with a hydroxide (OH⁻) group completing the structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tetraamminedichlororuthenium hydroxide typically involves a coordination reaction. The process begins with the addition of ammonia gas to an aqueous solution of ruthenium chloride. The ammonia reacts with the ruthenium chloride to form a tetraamminedichlororuthenium(II) complex. Subsequently, a base such as sodium hydroxide is added to the solution to precipitate the hydroxide form of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes the controlled addition of ammonia and sodium hydroxide to large quantities of ruthenium chloride solution, followed by crystallization and purification steps to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraamminedichlororuthenium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of ammonia ligands.
Substitution: Ligands such as ammonia and chloride can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands like phosphines (PR₃) or carbon monoxide (CO) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state complexes with different ligand arrangements.
Applications De Recherche Scientifique
Tetraamminedichlororuthenium hydroxide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various ruthenium-based coordination complexes.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including as a catalyst for certain biochemical reactions.
Mécanisme D'action
The mechanism by which tetraamminedichlororuthenium hydroxide exerts its effects involves its ability to coordinate with other molecules and ions. The central ruthenium atom can undergo changes in oxidation state, facilitating various redox reactions. The ammonia and chloride ligands can be substituted, allowing the compound to interact with different molecular targets and pathways. These interactions are crucial for its catalytic and potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraamminedichlororuthenium(III) chloride: Similar in structure but differs in oxidation state.
Tetraamminedichloroplatinum(II): Similar coordination environment but with platinum instead of ruthenium.
Hexaammineruthenium(III) chloride: Contains six ammonia ligands instead of four.
Uniqueness
Tetraamminedichlororuthenium hydroxide is unique due to its specific ligand arrangement and the presence of a hydroxide group. This configuration imparts distinct chemical properties, making it suitable for specialized applications in catalysis and coordination chemistry.
Propriétés
Numéro CAS |
57018-44-7 |
|---|---|
Formule moléculaire |
Cl2H13N4ORu |
Poids moléculaire |
257.1 g/mol |
Nom IUPAC |
azane;ruthenium(3+);dichloride;hydroxide |
InChI |
InChI=1S/2ClH.4H3N.H2O.Ru/h2*1H;4*1H3;1H2;/q;;;;;;;+3/p-3 |
Clé InChI |
QGCDPOZLOXFBBW-UHFFFAOYSA-K |
SMILES canonique |
N.N.N.N.[OH-].[Cl-].[Cl-].[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



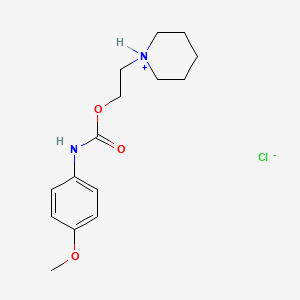


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
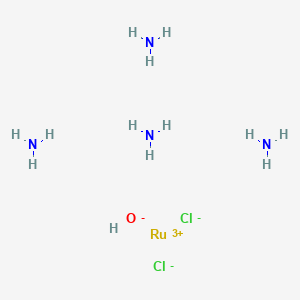
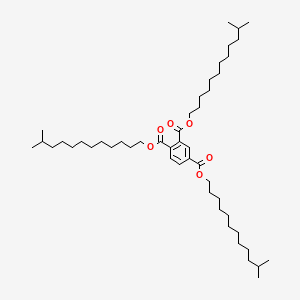
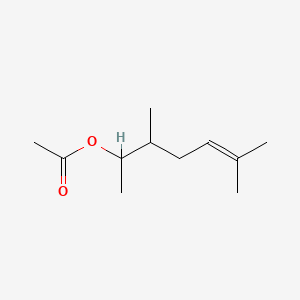
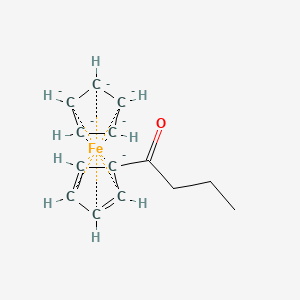
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)

